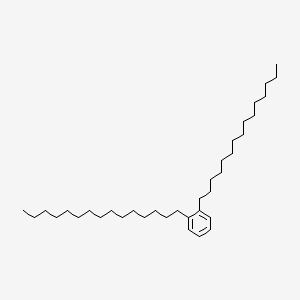

1,2-Dipentadecylbenzene

CAS No.: 85578-65-0

Cat. No.: VC19297387

Molecular Formula: C36H66

Molecular Weight: 498.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85578-65-0 |

|---|---|

| Molecular Formula | C36H66 |

| Molecular Weight | 498.9 g/mol |

| IUPAC Name | 1,2-di(pentadecyl)benzene |

| Standard InChI | InChI=1S/C36H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-33-29-30-34-36(35)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32H2,1-2H3 |

| Standard InChI Key | BZKDJNHPAAEOKS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCCC |

Introduction

Chemical Structure and Molecular Characteristics

1,2-Dipentadecylbenzene consists of a benzene core substituted with two pentadecyl (C₁₅H₃₁) groups at adjacent positions. The molecule’s extended alkyl chains impart significant hydrophobicity and influence its physical properties, such as melting point and solubility.

Molecular Geometry and Stability

The steric hindrance between the two bulky pentadecyl groups in the 1,2-positions creates a non-planar benzene ring structure. This distortion reduces π-orbital overlap, slightly destabilizing the aromatic system compared to unsubstituted benzene. Computational models of similar dialkylbenzenes suggest that the dihedral angle between the alkyl chains and the ring ranges from 30° to 50°, optimizing van der Waals interactions between the chains .

Spectroscopic Signatures

While experimental spectral data for 1,2-dipentadecylbenzene are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of pentadecylbenzene (CAS 2131-18-2) provide reference points. Key features include:

-

IR: C–H stretching vibrations at 2,850–2,950 cm⁻¹ (alkyl chains) and aromatic C–C stretching at 1,600 cm⁻¹ .

-

¹H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while alkyl chain protons appear at δ 0.8–1.6 ppm .

Physical and Chemical Properties

Extrapolated properties based on pentadecylbenzene (CAS 2131-18-2) and structural analogs :

Applications in Materials Science and Industry

Surfactants and Lubricants

The compound’s amphiphilic structure (hydrophobic alkyl chains + aromatic core) suggests utility as a nonionic surfactant. Its high molecular weight and thermal stability (TGA T₁₀ ~470°C, inferred) make it suitable for high-temperature lubricants.

Polymer Additives

Incorporating 1,2-dipentadecylbenzene into polymers could enhance flexibility and reduce crystallinity. For example, polyimides with pendent pentadecyl chains exhibit improved solubility in organic solvents while maintaining thermal stability .

Toxicology and Environmental Impact

Predicted ADMET Properties

-

Absorption: High gastrointestinal absorption (similar to pentadecylbenzene) .

-

Blood-Brain Barrier: Likely permeable due to lipophilicity .

-

Metabolism: Hepatic oxidation via CYP450 isoforms (e.g., CYP1A2) .

Recent Research and Future Directions

Recent studies on pentadecyl-containing polymers highlight opportunities for 1,2-dipentadecylbenzene in advanced materials . Key research gaps include:

-

Development of regioselective synthesis methods.

-

Experimental characterization of thermal and mechanical properties.

-

Ecotoxicological assessments of long-chain alkylbenzenes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume